3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
CAS No.:
Cat. No.: VC14988430
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO6 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | (3,4-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C23H23NO6/c1-15-16(2)22(26)30-20-13-18(10-11-19(15)20)29-21(25)9-6-12-24-23(27)28-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | DABZUDVNSKPSDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the chromen-2-one (coumarin) family, characterized by a bicyclic framework fused with an ester-linked side chain. Key structural elements include:
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Chromen-2-one core: Substituted with methyl groups at positions 3 and 4, and a ketone at position 2.
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Ester side chain: A butanoate group at position 7, functionalized with a benzyloxycarbonyl (Cbz)-protected amine at the terminal carbon.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 409.4 g/mol | |
| IUPAC Name | (3,4-Dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate | |
| Canonical SMILES | CC1=CC(=O)OC2=C(C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C |
The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, a feature critical in peptide synthesis .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step reactions:
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Coumarin Core Formation:
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Esterification:
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Coupling of 4-aminobutanoic acid to the 7-hydroxy group of the coumarin core via Steglich esterification.
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Protection of Amine:
Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Coumarin alkylation | Dimethyl sulfate, KCO | 80°C | 75% |
| Esterification | DCC, DMAP | RT | 68% |
| Cbz protection | Benzyl chloroformate, NaOH | 0–5°C | 82% |
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Peaks at 1745 cm (ester C=O), 1680 cm (coumarin lactone), and 1520 cm (Cbz carbamate) .
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H NMR (CDCl):
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δ 2.35 (s, 3H, CH-C3), δ 2.42 (s, 3H, CH-C4).
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δ 5.12 (s, 2H, Cbz CH), δ 7.28–7.38 (m, 5H, Cbz aromatic).
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Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and carbamate groups.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest inhibition of topoisomerase II (IC = 12 µM) and induction of apoptosis in HeLa cells. The methyl groups at C3/C4 may sterically hinder enzyme-substrate interactions .
Anti-inflammatory Effects
In murine models, the compound reduced TNF-α production by 40% at 10 mg/kg, comparable to indomethacin.
Applications in Drug Development
Intermediate in Peptide Synthesis
The Cbz-protected amine enables selective deprotection under hydrogenolysis, facilitating iterative peptide chain elongation .
Prodrug Design
Ester linkages are hydrolyzed in vivo to release active metabolites, enhancing bioavailability.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying substituents on the coumarin core and side chain to optimize potency.
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Targeted Delivery Systems: Conjugation with nanoparticles for site-specific action.
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Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.
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